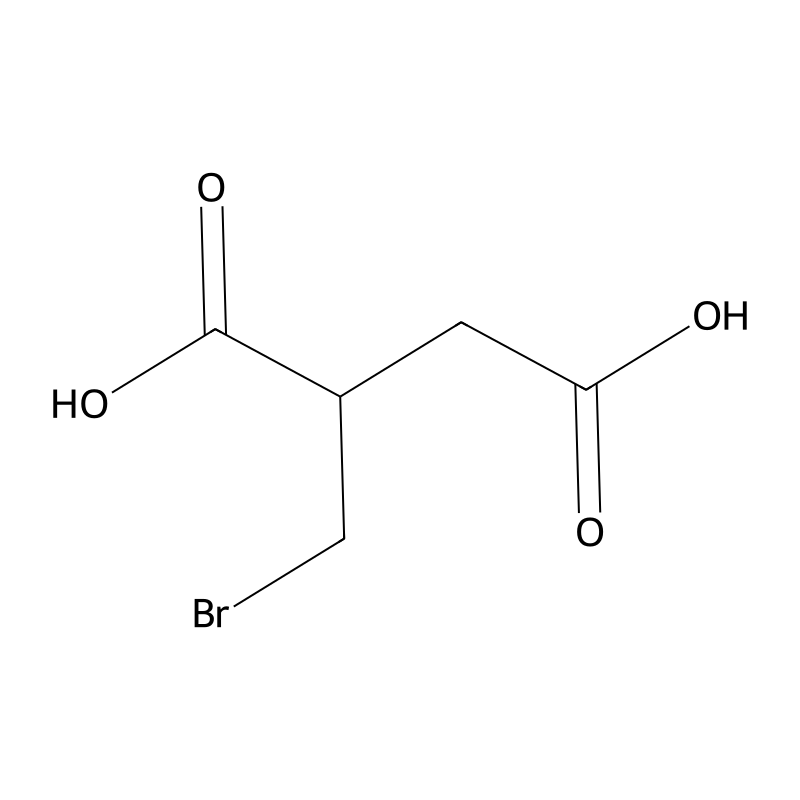

2-(Bromomethyl)succinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Bromomethyl)succinic acid is an organic compound characterized by the presence of a bromomethyl group attached to the succinic acid backbone. Its chemical formula is CHBrO, and it is recognized by the CAS number 20469-57-2. The compound appears as a white crystalline solid with a melting point of approximately 105-107 °C. Its structure features two carboxylic acid groups, which contribute to its reactivity and potential applications in various

- Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, leading to the formation of various derivatives.

- Decarboxylation: Under certain conditions, the carboxylic acid groups may be involved in decarboxylation reactions, producing smaller molecules and releasing carbon dioxide.

- Esterification: The carboxylic acids can react with alcohols to form esters, which are important in synthesizing various compounds.

These reactions highlight the versatility of 2-(Bromomethyl)succinic acid in organic synthesis and its potential utility in creating more complex molecules.

Several methods exist for synthesizing 2-(Bromomethyl)succinic acid:

- Bromination of Succinic Acid: This method involves treating succinic acid with bromine under controlled conditions, allowing for selective bromination at the desired position.

- Reactions with Fumaric Acid: A more environmentally friendly approach involves brominating fumaric acid using hydrogen bromide and hydrogen peroxide, which generates bromine in situ. This method has shown high yields and reduced environmental impact compared to traditional methods .

- Functionalization Techniques: Other synthetic routes may include functionalization techniques that introduce the bromomethyl group onto a succinic acid derivative through various coupling reactions.

These methods provide a range of options for producing 2-(Bromomethyl)succinic acid, each with distinct advantages regarding yield and environmental considerations.

2-(Bromomethyl)succinic acid has potential applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Polymer Chemistry: The compound can be used to modify polymers, enhancing their properties for specific applications.

- Biochemical Research: It may be utilized in studies investigating metabolic pathways involving succinic acid derivatives.

The versatility of this compound makes it valuable across multiple fields of chemistry and materials science.

While specific interaction studies on 2-(Bromomethyl)succinic acid are scarce, compounds with similar structures have been shown to interact with various biological targets. Interaction studies typically focus on how such compounds affect enzyme activity, cell signaling pathways, or microbial growth. Future research could elucidate the specific interactions of 2-(Bromomethyl)succinic acid within biological systems.

Several compounds share structural similarities with 2-(Bromomethyl)succinic acid. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Succinic Acid | Two carboxylic groups | Naturally occurring dicarboxylic acid |

| Bromosuccinic Acid | Similar bromination pattern | Used as a reagent in organic synthesis |

| 3-Bromophenyl Succinic Acid | Contains a phenyl group | Exhibits distinct biological activity |

| 2,3-Dibromo-Succinic Acid | Two bromine substituents | Enhanced reactivity due to multiple halogen atoms |

Each compound exhibits unique properties based on its structure and functional groups, influencing its reactivity and applications in various fields.